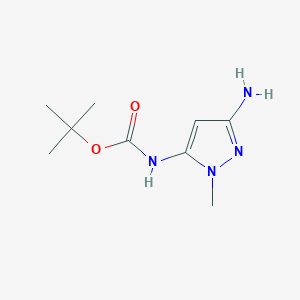

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate

Description

tert-Butyl (3-amino-1-methyl-1H-pyrazol-5-yl)carbamate is a pyrazole-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and a methyl group at the 1-position of the pyrazole ring. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitor development, where the Boc group enhances solubility and stability during synthesis .

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXENLDWDLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-70-4 | |

| Record name | tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boc Protection of 3-Amino-1-Methyl-1H-Pyrazole

The primary synthesis route involves reacting 3-amino-1-methyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The amine group undergoes nucleophilic attack on the electrophilic carbonyl carbon of Boc anhydride, forming the carbamate linkage.

Reaction Equation :

Key Conditions :

-

Base : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate.

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

-

Temperature : 0–25°C (to minimize side reactions like over-Bocylation).

Alternative Routes Involving Pre-Functionalized Intermediates

Secondary methods include:

-

Stepwise Amination-Carbamation : Introducing the methyl group post-Boc protection.

-

Solid-Phase Synthesis : Immobilizing the pyrazole core on resin for sequential modifications.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent polarity and base strength critically influence reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 78 | 95 |

| THF | DMAP | 85 | 97 |

| DMF | NaHCO₃ | 65 | 90 |

THF with DMAP achieves optimal yields due to enhanced nucleophilicity and reduced side reactions.

Temperature and Stoichiometry

-

Low Temperatures (0–5°C) : Suppress dimerization of Boc anhydride.

-

Molar Ratio (Boc anhydride : Amine) : 1.2:1 ensures complete conversion without excess reagent.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors for improved heat/mass transfer:

-

Residence Time : 10–15 minutes.

-

Throughput : 50–100 kg/day.

-

Advantages : Higher consistency (>99% purity) and reduced solvent waste compared to batch processes.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystals with 98–99% purity.

-

Chromatography : Silica gel columns (hexane:ethyl acetate = 3:1) resolve Boc-protected isomers.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR :

-

tert-Butyl protons: δ 1.43 (s, 9H).

-

Pyrazole protons: δ 6.2–6.8 (m, 2H).

-

-

IR :

-

C=O stretch: 1740 cm⁻¹.

-

N-H stretch: 3320 cm⁻¹.

-

Mass Spectrometry

-

Molecular Ion Peak : m/z 227.2 ([M+H]⁺).

Challenges and Mitigation Strategies

Common Side Reactions

-

Over-Bocylation : Addressed by stoichiometric control and low temperatures.

-

Solvent Adduct Formation : Minimized using anhydrous solvents.

Scalability Issues

-

Exothermic Reactions : Managed via jacketed reactors with cooling systems.

-

Byproduct Accumulation : Mitigated by inline purification using scavenger resins.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch (Lab-Scale) | 70–85 | 95–97 | Moderate | High |

| Continuous Flow | 90–95 | 99 | High | Medium |

| Solid-Phase Synthesis | 60–75 | 90–92 | Low | Low |

Continuous flow systems offer the best balance of yield and scalability for industrial applications.

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes

The primary amine group at the 3-position of the pyrazole ring undergoes condensation with aldehydes to form imine derivatives. This reaction is typically performed under mild conditions:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine. Magnesium sulfate acts as a drying agent to shift equilibrium toward product formation .

Transesterification of the Carbamate Group

The tert-butyl carbamate group can undergo transesterification with alcohols under acidic or basic conditions, replacing the tert-butyl group with another alkyl or aryl group:

| Reaction Type | Conditions/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Transesterification | ROH (e.g., MeOH, EtOH), acid | N-[(3-Amino-1-methyl-1H-pyrazol-5-yl)methyl] | Variable* |

*Yields depend on the alcohol used and reaction optimization.

Key Considerations :

-

The tert-butyl group’s steric bulk enhances stability but reduces reactivity compared to less hindered carbamates.

-

Catalysts like p-toluenesulfonic acid (PTSA) or bases (e.g., K₂CO₃) may accelerate the reaction.

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic substitution reactions, enabling functionalization for drug discovery:

| Reaction Type | Conditions/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | ~70–85% | |

| Sulfonylation | Tosyl chloride, DMAP | N-Tosyl derivative | ~65–80% |

Applications :

-

Acylation/sulfonylation modifies solubility and bioavailability, critical for pharmacokinetic optimization.

Reductive Amination

The amino group can undergo reductive amination with ketones or aldehydes in the presence of reducing agents:

| Reaction Type | Conditions/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, RT | Secondary/tertiary amines | ~60–75% |

Limitations :

-

Steric hindrance from the tert-butyl group may reduce reaction efficiency.

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free amine:

| Reaction Type | Conditions/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic deprotection | TFA/DCM (1:1), 2 h, RT | 3-Amino-1-methyl-1H-pyrazol-5-ylmethylamine | >90% |

Applications :

-

Deprotection is pivotal in multi-step syntheses to introduce additional functional groups.

Heterocycle Functionalization

The pyrazole ring itself can undergo electrophilic substitution, though the amino and carbamate groups direct reactivity:

| Reaction Type | Conditions/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 60°C | 4-Bromo derivative | ~50–60% |

Regioselectivity :

-

Electrophiles preferentially attack the 4-position of the pyrazole ring due to electron-donating effects of the amino group.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate serves as a versatile building block in organic synthesis. Its structure allows for the modification of the pyrazole moiety, facilitating the synthesis of more complex organic molecules. The carbamate functional group can act as a protective group for amines, enabling selective reactions at other sites on the molecule.

Reactivity and Transformations

The compound can undergo various chemical transformations:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbamate can be reduced to yield primary amines.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Medicinal Chemistry

Potential Drug Development

Research indicates that tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate may have applications in drug discovery and development. Pyrazole derivatives are known for their biological activity, including anti-inflammatory and analgesic properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

Case Study: Anti-inflammatory Activity

In studies exploring pyrazole derivatives, compounds similar to tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate have shown promise in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that modifications to the pyrazole structure could lead to novel anti-inflammatory agents .

Materials Science

Synthesis of Functional Materials

The compound's ability to participate in polymerization reactions makes it useful in materials science. It can be incorporated into polymer matrices to enhance specific properties such as thermal stability or mechanical strength. Research has focused on using pyrazole derivatives in the development of smart materials that respond to environmental stimuli .

Summary of Research Findings

The following table summarizes key findings related to the applications of tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate:

Mécanisme D'action

The mechanism of action of tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring or the carbamate-linked side chains. These modifications influence physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural Comparison of Key Analogs

Key Observations :

- 1-Methyl vs.

- Amino vs. Nitro Groups: Replacing the 3-amino group with nitro (e.g., ) alters electronic properties, reducing nucleophilicity and impacting reactivity in subsequent derivatization.

- Cyclopropyl Substituents : Cyclopropyl analogs (e.g., ) exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Key Observations :

Spectroscopic and Analytical Data

NMR and MS Trends:

- 1H NMR : The Boc group’s tert-butyl protons resonate at δ 1.21–1.45 ppm across analogs . Methyl groups on the pyrazole (δ 2.76–3.24 ppm) show distinct splitting patterns depending on adjacent substituents .

- MS/HRMS : All compounds exhibit [M+H]+ peaks matching theoretical values (e.g., 419.25 observed vs. 419.25 calculated for 41b ).

Purity and Stability:

Activité Biologique

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate has the molecular formula and is characterized by the presence of a tert-butyl group attached to a pyrazole ring. The structure can be represented as follows:

Synthesis

The synthesis of tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate typically involves several steps, including amination and carbamate formation. The following synthetic route is commonly employed:

- Starting Material : 3-amino-1-methyl-1H-pyrazole.

- Reagents : Tert-butyl chloroformate for carbamate formation.

- Conditions : Reflux in an appropriate solvent such as dichloromethane.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL, indicating moderate antimicrobial activity .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate | 250 | S. aureus, E. coli |

| Related Pyrazole Derivative | 125 | Bacillus subtilis |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain kinases involved in cancer progression. A docking study revealed that the pyrazole moiety could effectively bind to the active site of these enzymes, potentially leading to reduced tumor growth .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate was tested against multi-drug resistant bacterial strains. The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development.

Case Study 2: Cancer Research

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-amino-1-methyl-1H-pyrazol-5-yl)carbamate?

- The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl carbamates are prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves stirring the amine (e.g., 3-amino-1-methyl-1H-pyrazol-5-amine) with Boc₂O in anhydrous THF or dichloromethane, often with a catalyst like DMAP or a base such as triethylamine. Reaction times vary from 8–20 hours at room temperature or elevated temperatures (e.g., 90°C), yielding products with purities ≥95% after column chromatography .

Q. How is the purity and structural integrity of this compound validated?

- Purity is assessed via HPLC (retention time and UV/Vis detection at 254/280 nm), while structural confirmation relies on:

- 1H/13C NMR : Characteristic peaks include tert-butyl protons at δ ~1.3–1.4 ppm and carbamate carbonyls at ~155–160 ppm .

- Mass spectrometry (MS-ESI/HRMS) : Molecular ion peaks (e.g., [M+H]+) match theoretical values (e.g., m/z 419.5 for derivatives) .

- IR spectroscopy : Stretching vibrations for carbamate C=O (~1740–1650 cm⁻¹) and NH (~3320–3440 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

- While specific toxicity data for this compound is limited, general carbamate handling guidelines apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a cool, dry environment away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this carbamate?

- Yield optimization strategies include:

- Temperature control : Prolonged heating (e.g., 20 days at room temperature) improves conversion in sluggish reactions .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in nucleophilic substitutions .

- Catalysts : DMAP or HATU accelerates carbamate formation, reducing side products .

- For example, coupling tert-butyl (5-aminopentyl)carbamate with pyrimidine derivatives at 90°C for 6–8 hours achieved yields up to 90% .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?

- Substituents influence pharmacokinetics and target binding. For instance:

- Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation .

- Fluorine atoms improve lipophilicity and membrane permeability, as seen in kinase inhibitors .

- Methyl groups on the pyrazole ring sterically hinder undesired interactions, improving selectivity .

- Computational studies (e.g., molecular docking) are recommended to predict interactions before synthesis .

Q. How should researchers address contradictory data in spectroscopic analysis?

- Contradictions in NMR or MS data often arise from:

- Solvent impurities : Ensure deuterated solvents are >99.9% pure.

- Tautomerism : Pyrazole derivatives may exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

- Isomeric mixtures : Chiral HPLC or crystallization can separate enantiomers .

Q. What methodologies are suitable for studying solid-state interactions of this carbamate?

- Single-crystal X-ray diffraction reveals molecular packing and hydrogen-bonding patterns. For example, Das et al. (2016) analyzed tert-butyl carbamate derivatives to identify C=O···H-N interactions critical for crystal stability .

- DSC/TGA assesses thermal stability, with decomposition temperatures typically >200°C for Boc-protected compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.